(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
CAS No.:
Cat. No.: VC20187616
Molecular Formula: C10H18F2N2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine -](/images/structure/VC20187616.png)
Molecular Formula | C10H18F2N2 |
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Molecular Weight | 204.26 g/mol |
IUPAC Name | (3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine |
Standard InChI | InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m0/s1 |
Standard InChI Key | IBSNPTYRXNSPFP-VIFPVBQESA-N |
Isomeric SMILES | C1C[C@@H](CNC1)CN2CCC(C2)(F)F |
Canonical SMILES | C1CC(CNC1)CN2CCC(C2)(F)F |
Structural and Molecular Properties
Chemical Identity
The compound’s IUPAC name, (3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine, reflects its stereospecific configuration and substituents. Key molecular features include:
Property | Value |
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Molecular Formula | C<sub>10</sub>H<sub>18</sub>F<sub>2</sub>N<sub>2</sub> |
Molecular Weight | 204.26 g/mol |
CAS Number | 1932135-51-7 |
SMILES | C1CC@@HCN2CCC(C2)(F)F |
InChIKey | IBSNPTYRXNSPFP-VIFPVBQESA-N |
The piperidine ring adopts a chair conformation, while the 3,3-difluoropyrrolidine group introduces steric and electronic effects that influence reactivity and binding interactions .
Stereochemical Considerations
The (3S) configuration ensures enantiomeric purity, critical for selective biological activity. Computational models suggest that fluorination at the pyrrolidine’s 3-position enhances metabolic stability by reducing oxidative degradation .
Synthesis and Preparation
Key Synthetic Pathways
Synthesis typically involves multi-step sequences combining cyclization, hydrogenation, and fluorination:
Hydrogenation of Pyridine Precursors
Palladium- or rhodium-catalyzed hydrogenation of substituted pyridines is a common strategy. Grygorenko et al. demonstrated that 3-substituted piperidines with fluorinated groups are accessible via hydrogenation of pyridine intermediates under acidic conditions (Scheme 6) . For example:
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Substrate: 3-(pyridin-3-yl)propanenitrile
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Catalyst: Rh/C or Pd/C
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Conditions: H<sub>2</sub> (50 psi), HCl/EtOH, 60°C
Stereoselective Cyclization
Intramolecular aza-Michael reactions (IMAMR) enable enantioselective piperidine formation. Pozo et al. achieved 2,5-disubstituted piperidines using quinoline organocatalysts, though yields for difluorinated analogs require optimization (Scheme 15) .
Fluorination Strategies
Late-stage fluorination using Deoxo-Fluor or DAST introduces difluoro groups. Martin et al. reported a [5 + 1] aza-Sakurai cyclization with aldehydes to construct spiropiperidines, adaptable for difluoropyrrolidine incorporation (Scheme 47) .
Applications in Drug Discovery
Medicinal Chemistry
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Lead Optimization: The compound’s stereocenter and fluorination site allow modular derivatization. For example, N-alkylation or amide coupling introduces diversity (Table 1) .
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Prodrug Development: Esterification of the piperidine nitrogen improves bioavailability, as seen in antiviral agents .
Derivative | Modification Site | Biological Target |
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Amide analog | Piperidine N | Protease |
Sulfonamide analog | Pyrrolidine C3 | Kinase |
Agrochemistry
Fluorinated piperidines serve as precursors for herbicides. The difluoro group’s lipophilicity enhances soil penetration, as observed in flupyradifurone-like insecticides.
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Purity: Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis, increasing cost .
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Scale-Up Issues: Hydrogenation at high pressures (≥50 psi) poses safety risks in industrial settings.
Unexplored Therapeutic Areas
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